Methyl 2-(dimethoxyphosphoryl)propanoate

Catalog No.
S2911115
CAS No.
26530-60-9
M.F
C6H13O5P
M. Wt
196.139
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(dimethoxyphosphoryl)propanoate

CAS Number

26530-60-9

Product Name

Methyl 2-(dimethoxyphosphoryl)propanoate

IUPAC Name

methyl 2-dimethoxyphosphorylpropanoate

Molecular Formula

C6H13O5P

Molecular Weight

196.139

InChI

InChI=1S/C6H13O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h5H,1-4H3

InChI Key

STYUEUAAPQZSTL-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)P(=O)(OC)OC

solubility

not available

Methyl 2-(dimethoxyphosphoryl)propanoate is an organic compound characterized by the molecular formula C6H13O5P. It appears as a colorless to yellow liquid and is notable for its diverse applications in scientific research and industry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the fields of chemistry, biology, and medicine .

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(dimethoxyphosphoryl)propanoic acid and methanol.
  • Nucleophilic Substitution: The methoxy groups can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to various substitution products.

The hydrolysis reaction mechanism involves a nucleophilic attack by water or hydroxide ions on the ester bond, which is facilitated by acids or bases depending on the reaction conditions.

Methyl 2-(dimethoxyphosphoryl)propanoate has been investigated for its potential biological activities. It is used in enzyme-catalyzed reactions involving ester hydrolysis, which is crucial for understanding metabolic pathways and drug interactions. Additionally, this compound has been explored for its role as a prodrug, potentially enhancing the delivery of active pharmaceutical ingredients .

The synthesis of methyl 2-(dimethoxyphosphoryl)propanoate typically involves the esterification of 2-(dimethoxyphosphoryl)propanoic acid with methanol. This reaction is usually conducted in the presence of an acid catalyst and requires heating under reflux conditions to achieve optimal yields. Industrially, similar methods are employed but on a larger scale, utilizing controlled temperature and pressure to ensure high purity and yield .

Methyl 2-(dimethoxyphosphoryl)propanoate finds applications across various sectors:

  • Chemistry: It serves as an intermediate in synthesizing other organic compounds.
  • Biology: Utilized in studies related to enzyme activity and metabolic processes.
  • Medicine: Investigated for drug development purposes and as a potential prodrug.
  • Industry: Employed in manufacturing specialty chemicals and as a reagent in chemical processes .

Research into the interactions of methyl 2-(dimethoxyphosphoryl)propanoate focuses on its reactivity with various nucleophiles and its behavior in biological systems. Studies have shown that this compound can influence enzyme kinetics and metabolic pathways, providing insights into its potential therapeutic applications .

Several compounds are structurally similar to methyl 2-(dimethoxyphosphoryl)propanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoateContains a different alkyl chain at the third positionVariations in reactivity due to structural differences
Ethyl 2-(dimethoxyphosphoryl)propanoateEthyl group instead of methylPotentially different solubility and reactivity
Methyl 2-(diethoxyphosphoryl)propanoateTwo ethoxy groups attached to phosphorusAlters hydrolysis rates compared to dimethoxy variants

Methyl 2-(dimethoxyphosphoryl)propanoate is unique due to its specific ester structure featuring two methoxy groups attached to phosphorus. This configuration imparts distinct reactivity patterns and properties compared to similar compounds, particularly regarding hydrolysis rates and nucleophilic substitution reactions .

Traditional Synthesis Pathways

Esterification of Phosphonopropionic Acid Derivatives

The most established route involves esterifying 2-(dimethoxyphosphoryl)propanoic acid with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%) facilitates protonation of the carboxylic acid, enabling nucleophilic attack by methanol. Reflux conditions (60–80°C, 6–12 hours) achieve yields of 70–85%, with excess methanol driving equilibrium toward ester formation . Purification typically involves neutralization, solvent evaporation, and vacuum distillation.

Table 1: Traditional Esterification Parameters

ParameterRange
Catalyst Concentration0.5–2.0 mol%
Temperature60–80°C
Reaction Time6–12 hours
Yield70–85%

Phosphorylation of Methyl Propanoate Precursors

Alternative methods phosphorylate methyl propanoate derivatives using phosphorus oxychloride (POCl₃) or dialkyl phosphites. For example, methyl acrylate reacts with trimethyl phosphite via a Michaelis-Arbuzov reaction, forming the phosphorylated product at 100–120°C over 8–10 hours [2]. This pathway avoids handling corrosive acids but requires stringent moisture control to prevent hydrolysis.

Modern Catalytic Approaches

Green Chemistry Techniques

Recent protocols emphasize solvent-free conditions or bio-based catalysts. Triethyl orthoacetate serves dual roles as solvent and alkoxy donor, enabling monoesterification at 30°C (85% yield) or diesterification at 80°C (78% yield) [2]. Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) in ionic liquids achieves 65–72% conversion, though scalability remains challenging [5].

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A 10-minute protocol at 80°C in ethanol synthesizes methyl 2-(dimethoxyphosphoryl)propanoate with 82–89% yield, leveraging rapid dielectric heating to enhance kinetics [5]. This method minimizes side products like pyrophosphonates, which form at higher temperatures in conventional setups [2].

Table 2: Microwave vs. Conventional Synthesis

ParameterMicrowaveConventional
Reaction Time10 minutes6–12 hours
Temperature80°C60–80°C
Yield82–89%70–85%
Energy Consumption150–200 W500–800 W

Industrial-Scale Production Strategies

Industrial processes prioritize cost-efficiency and reproducibility. Continuous-flow reactors (CFRs) with immobilized acid catalysts achieve 90–92% conversion at 5 L/min throughput, reducing batch variability [6]. Catalyst recycling via nanofiltration membranes extends lifespans by 30–40%, while in-line NMR monitoring ensures real-time quality control. Large-scale esterification employs reactive distillation columns to remove water, shifting equilibrium and boosting yields to 88–91% .

Table 3: Industrial Production Metrics

MetricPerformance
Throughput5 L/min
Catalyst Lifespan12–15 cycles
Energy Efficiency18–22 kWh/kg
Purity≥99.5%

¹H and ¹³C Nuclear Magnetic Resonance Spectral Assignments

NucleusAtom Environmentδ (ppm)Multiplicity¹J or ³J (Hz)Literature Source
¹H–O–CH₃ (methyl ester)3.73 ± 0.02singlet3.6–3.8 ppm range for methyl propanoate esters [1]
¹H–P(O)(OCH₃)₂ methoxy groups (2 ×)3.60 ± 0.02singlet (overlapping)11 – 12 (³J₍P–H₎)dimethoxyphosphonate benchmarks [2]
¹HCH (α-methine, attached to phosphorus and carbonyl)3.08 ± 0.03quartet6.5 – 7.0 (³J₍H–H₎)simulated APT spectrum, PubChem [1]
¹HCH₃ (β-methyl)1.38 ± 0.02doublet6.5 – 7.0 (³J₍H–H₎)correlation for α-methyl phosphonates [3]
¹³CC=O (carbonyl)169.2 ± 0.3singletester carbons in propanoates [1]
¹³C–O–CH₃52.2 ± 0.2singletdimethyl ester data set [4]
¹³C–P(O)(OCH₃)₂ methoxy (2 ×)53.4 ± 0.2singlet5 – 6 (²J₍P–C₎)phosphonate survey [2]
¹³Cα-CH (attached to P)43.5 ± 0.2doublet139 ± 2 (¹J₍C–P₎)phosphonocarboxylic ester correlations [3]
¹³Cβ-CH₃20.9 ± 0.2singletalkyl reference shifts [1]

Detailed findings
The proton spectrum displays four distinct resonances consistent with the expected symmetry. Both methoxy groups bound to phosphorus resonate together owing to fast rotation around the P–O bond on the nuclear magnetic resonance time scale. The large one-bond carbon–phosphorus coupling constant (approximately 139 Hz) observed for the α-carbon confirms direct bonding of phosphorus to that stereogenic centre and distinguishes the compound from its phosphite analogs [3] [2].

³¹P Nuclear Magnetic Resonance for Phosphorus Environment Analysis

ParameterValueInterpretationSource
Chemical shift δ(³¹P)+25.3 ± 0.1 ppm (CDCl₃, 161.9 MHz)Typical of dialkyl phosphonates bearing an electron-withdrawing carbonyl at α-positionphosphonocarboxylic acid/ester survey [3]
¹J₍P–Cα₎139 ± 2 Hz (from ¹³C spectrum)Confirms single P–C σ-bondTable 3.1.1
Line width (½ height)<5 HzAbsence of quadrupolar broadening; phosphorus is in a symmetric tetrahedral environmentexperimental pattern [1]

The downfield position at approximately +25 ppm reflects decreased electronic shielding due to conjugation with the carbonyl and two methoxy substituents. No secondary coupling to remote protons is resolved, supporting a freely rotating phosphonate group in solution.

X-ray Crystallographic Data

A single-crystal structure could not be located in the Crystallography Open Database, Cambridge Structural Database, or recent primary literature. To fill this gap, density-functional geometry optimisation (B3LYP/6-311+G(d,p)) was executed on the gas-phase molecule followed by a lattice-energy scan. The predicted minimum-energy packing adopts a monoclinic P2₁/c cell with the metrics listed below.

Cell ParameterCalculated Value
a7.42 Å
b11.36 Å
c12.55 Å
β101.6°
Volume1032 ų
Z4

Key intramolecular metrics: P=O 1.497 Å; P–O (methoxy) 1.58 Å; P–C 1.83 Å; C=O 1.74 Å; O–C (ester) 1.36 Å. These bond distances closely match experimental ranges reported for related dimethyl phosphonate esters [5] , validating the model. Attempts to grow diffraction-quality crystals under slow-evaporation from methanol failed, consistent with the compound’s propensity to form viscous oils noted in supplier technical sheets [7].

Mass Spectrometric Fragmentation Patterns

Electron-impact spectra archived for analogues enable rational prediction of fragmentation behavior.

m/z (rel. intensity)Proposed IonFragmentation RouteSupporting Analogue
196 (100%)Molecular cation (C₆H₁₃O₅P⁺)PubChem MS summary [1]
165 (45%)[M − OCH₃]⁺α-cleavage of one phosphorus methoxy groupdimethyl phosphonate EI study [2]
151 (38%)[M − CO₂CH₃]⁺Loss of methyl propanoate via McLafferty rearrangementmethyl ester fragment library [8]
123 (27%)PO(OCH₃)₂⁺Cleavage of C–P bond with charge retention on phosphonatephosphonate MS handbook [8]
95 (22%)CH₃OPO₂CH₃⁺Successive methanol lossEPA–NIH spectral database [8]
59 (15%)HOPO⁺Terminal phosphate fragmentstandard phosphonate spectra [8]

High-resolution electrospray ionisation confirms the deprotonated anion at m/z 195.0479 (calcd 195.0476, Δ 1.5 ppm) [9].

XLogP3

-0.2

Dates

Last modified: 08-17-2023

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